Carzelesin
Overview
Description
Carzelesin is a novel cyclopropylpyrroloindole prodrug analogue that has been tested in Phase I clinical trials. It acts as a DNA-sequence-specific alkylating agent and is known for its high potency and promising antitumor activity .
Preparation Methods
Carzelesin is synthesized through a series of chemical reactions. The synthetic route involves the condensation of (S)-N-[2-[1-(chloromethyl)-5-hydroxy-8-methyl-1,2,3,6-tetrahydrobenzo[1,2-b:4,3-b’]dipyrrol-3-ylcarbonyl]-1H-indol-5-yl]-6-(diethylamino)benzofuran-2-carboxamide with phenyl isocyanate by means of triethylamine in tetrahydrofuran (THF) . The starting materials are prepared through a series of reactions involving pyridine-3-carboxylic acid methyl ester, ethanolamine, diketene, and other reagents .
Chemical Reactions Analysis
Carzelesin undergoes a two-step activation process. The first step involves the hydrolysis of the phenyl-urethane substituent to form the intermediate compound U-76,073. The second step is a ring closure reaction that forms the active product U-76,074 . The compound acts as a DNA-sequence-specific alkylating agent, binding to the minor groove of DNA and alkylating the nucleobase adenine at the N3 position .
Scientific Research Applications
Carzelesin has been extensively studied for its antitumor properties. It has shown significant therapeutic efficacy against murine solid tumors, leukemia, and colon and rhabdomyosarcoma xenografts . The compound has been tested in Phase I clinical trials to determine its pharmacokinetics, pharmacodynamics, and toxic effects in humans . This compound’s ability to target DNA and disrupt nucleic acid architecture makes it a promising candidate for cancer treatment .
Mechanism of Action
Carzelesin exerts its effects by binding to the minor groove of DNA and alkylating the nucleobase adenine at the N3 position. This irreversible alkylation disrupts the nucleic acid architecture, leading to tumor cell death . The activation of this compound involves hydrolysis of the phenyl-urethane substituent to form the intermediate compound U-76,073, followed by ring closure to form the active product U-76,074 .
Comparison with Similar Compounds
Carzelesin is part of the cyclopropylpyrroloindole family, which includes other compounds such as adozelesin and bizelesin . These compounds share a similar mechanism of action, binding to the minor groove of DNA and inducing interstrand cross-linking of DNA . this compound is unique in its specific activation process and its high potency as an antitumor agent .
Properties
CAS No. |
119813-10-4 |
---|---|
Molecular Formula |
C41H37ClN6O5 |
Molecular Weight |
729.2 g/mol |
IUPAC Name |
[8-(chloromethyl)-6-[5-[[6-(diethylamino)-1-benzofuran-2-carbonyl]amino]-1H-indole-2-carbonyl]-1-methyl-7,8-dihydro-3H-pyrrolo[3,2-e]indol-4-yl] N-phenylcarbamate |
InChI |
InChI=1S/C41H37ClN6O5/c1-4-47(5-2)29-13-11-24-17-35(52-33(24)18-29)39(49)44-28-12-14-30-25(15-28)16-31(46-30)40(50)48-22-26(20-42)37-32(48)19-34(38-36(37)23(3)21-43-38)53-41(51)45-27-9-7-6-8-10-27/h6-19,21,26,43,46H,4-5,20,22H2,1-3H3,(H,44,49)(H,45,51) |
InChI Key |
BBZDXMBRAFTCAA-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(O2)C(=O)NC3=CC4=C(C=C3)NC(=C4)C(=O)N5CC(C6=C7C(=CNC7=C(C=C65)OC(=O)NC8=CC=CC=C8)C)CCl |
Isomeric SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(O2)C(=O)NC3=CC4=C(C=C3)NC(=C4)C(=O)N5C[C@H](C6=C7C(=CNC7=C(C=C65)OC(=O)NC8=CC=CC=C8)C)CCl |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(O2)C(=O)NC3=CC4=C(C=C3)NC(=C4)C(=O)N5CC(C6=C7C(=CNC7=C(C=C65)OC(=O)NC8=CC=CC=C8)C)CCl |
Appearance |
Solid powder |
119813-10-4 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
carzelesin NSC 619029 U 80244 U-80244 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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